molecular formula C6Cl8O B1618994 Perchlorocyclohex-2-en-1-one CAS No. 4024-81-1

Perchlorocyclohex-2-en-1-one

Cat. No.: B1618994
CAS No.: 4024-81-1
M. Wt: 371.7 g/mol
InChI Key: CZLVPINBLDRZCJ-UHFFFAOYSA-N
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Description

Perchlorocyclohex-2-en-1-one (C₆Cl₄O) is a polyhalogenated cyclic ketone characterized by a cyclohexene backbone substituted with four chlorine atoms and a ketone group at the 1-position. This compound’s structure combines the electronic effects of chlorine substituents with the conjugation of the α,β-unsaturated ketone, rendering it reactive in nucleophilic additions and cycloadditions. Its synthesis typically involves chlorination of cyclohex-2-en-1-one derivatives under controlled conditions.

Properties

CAS No.

4024-81-1

Molecular Formula

C6Cl8O

Molecular Weight

371.7 g/mol

IUPAC Name

2,3,4,4,5,5,6,6-octachlorocyclohex-2-en-1-one

InChI

InChI=1S/C6Cl8O/c7-1-2(8)4(9,10)6(13,14)5(11,12)3(1)15

InChI Key

CZLVPINBLDRZCJ-UHFFFAOYSA-N

SMILES

C1(=C(C(C(C(C1=O)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(C(C(C1=O)(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl

Other CAS No.

4024-81-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorocyclohexane (C₆H₁₁Cl)

  • Structure and Reactivity: Chlorocyclohexane lacks the ketone group and double bond present in Perchlorocyclohex-2-en-1-one.
  • Safety Profile : Chlorocyclohexane is classified as harmful if inhaled or ingested, with first-aid measures emphasizing respiratory support and decontamination. This compound’s higher chlorine content likely increases toxicity, though specific data are unavailable.

2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (C₁₀H₁₄O)

  • Structural Differences : This compound (CAS 2244-16-8) shares the cyclohex-2-en-1-one core but substitutes methyl and isopropenyl groups instead of chlorine atoms. The absence of electronegative substituents reduces its electrophilicity compared to this compound.
  • Conformational Analysis : Puckering coordinates (as defined by Cremer and Pople) for cyclohexene rings depend on substituents. Chlorine’s steric bulk in this compound may enforce a more rigid chair-like conformation, whereas the methyl/isopropenyl groups in C₁₀H₁₄O allow greater pseudorotation.

General Cyclohexenone Derivatives

  • Electronic Effects: The ketone group in cyclohexenones stabilizes transition states in Diels-Alder reactions.
  • Crystallographic Challenges : Structure validation tools like SHELX are critical for resolving complex halogenated structures, but heavy atoms (e.g., Cl) may introduce refinement challenges due to high electron density.

Data Table: Comparative Properties

Property This compound Chlorocyclohexane 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
Molecular Formula C₆Cl₄O C₆H₁₁Cl C₁₀H₁₄O
Molecular Weight (g/mol) ~245.8 118.6 150.22
Functional Groups Ketone, C=C, Cl C–Cl Ketone, C=C, methyl, isopropenyl
Key Reactivity Electrophilic addition Nucleophilic substitution Diels-Alder, Michael addition
Safety Concerns High (inferred) Harmful (irritant) Limited data

Research Findings and Implications

  • Reactivity : this compound’s chlorination pattern enhances electrophilicity, making it a candidate for synthesizing polycyclic ethers or pharmaceuticals. However, competing side reactions (e.g., dehydrohalogenation) require careful optimization.
  • Structural Insights : Crystallographic studies using SHELX software could resolve its conformation, but chlorine’s high electron density may necessitate advanced refinement techniques.

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